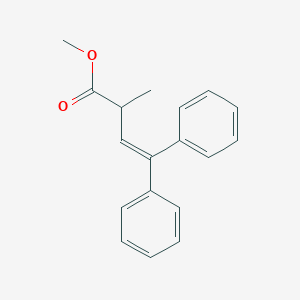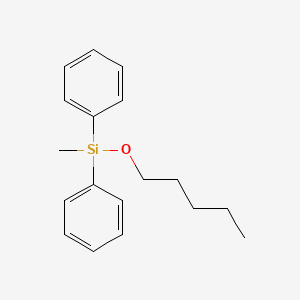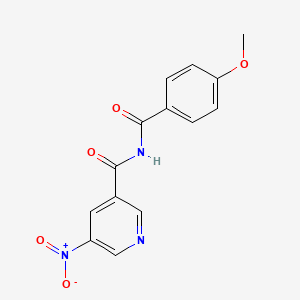![molecular formula C15H13N3O7 B14617717 Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- CAS No. 59038-55-0](/img/structure/B14617717.png)
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is a complex organic compound characterized by the presence of multiple nitro groups and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound, followed by alkylation and further nitration steps. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The process may also involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the precursor phenol is treated with nitrating agents under controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted phenol derivatives, which can be further utilized in different applications.
Scientific Research Applications
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- involves its interaction with biological molecules through its nitro and phenol groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s molecular targets may include proteins and nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-nitro-: A simpler analog with one nitro group, used in similar applications but with different reactivity.
Phenol, 2,4-dinitro-: Contains two nitro groups, offering different chemical properties and applications.
Phenol, 4-[1-methyl-1-(4-aminophenyl)ethyl]-2,6-dinitro-: A reduced form with amino groups, showing different biological activities.
Uniqueness
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is unique due to its specific arrangement of nitro groups and the presence of a methylated phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
59038-55-0 |
|---|---|
Molecular Formula |
C15H13N3O7 |
Molecular Weight |
347.28 g/mol |
IUPAC Name |
2,6-dinitro-4-[2-(4-nitrophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H13N3O7/c1-15(2,9-3-5-11(6-4-9)16(20)21)10-7-12(17(22)23)14(19)13(8-10)18(24)25/h3-8,19H,1-2H3 |
InChI Key |
LLPPFDCKWLYUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
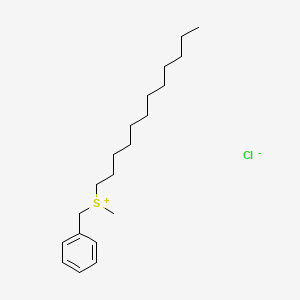
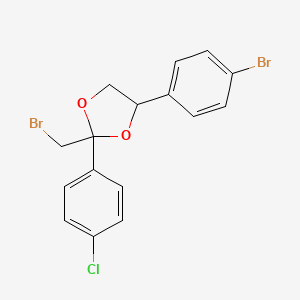
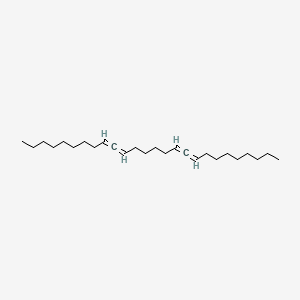
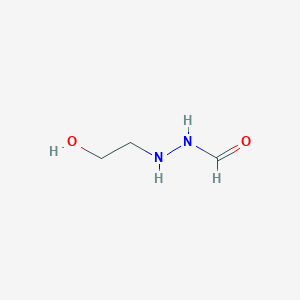
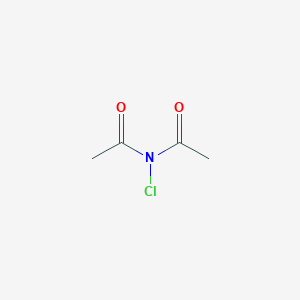
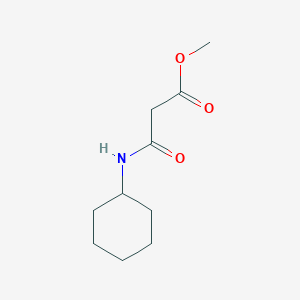
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
